molecular formula C14H11ClO B8429124 3'-Chloro-3-hydroxystilbene

3'-Chloro-3-hydroxystilbene

Cat. No.: B8429124
M. Wt: 230.69 g/mol
InChI Key: YEBCUGLJAXHLOV-UHFFFAOYSA-N
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Description

3'-Chloro-3-hydroxystilbene is a synthetic stilbene derivative characterized by a central ethene bridge linking two aromatic rings. The compound features a hydroxyl (-OH) group at the 3-position of one benzene ring and a chlorine atom at the 3'-position of the adjacent ring (Figure 1). Stilbenes are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties, which are influenced by substituents on the aromatic rings.

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11ClO/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10,16H

InChI Key

YEBCUGLJAXHLOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3'-Chloro-3-hydroxystilbene with three analogs: 3'-Hydroxypterostilbene , 3-Chloro-3'-methoxystilbene , and Pterostilbene .

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -Cl (3'), -OH (3) C₁₄H₁₁ClO 230.69 Moderate polarity due to -OH and -Cl; expected lower lipophilicity than methoxylated analogs
3'-Hydroxypterostilbene -OH (3'), -OCH₃ (3,5) C₁₆H₁₆O₃ 256.29 Higher solubility in organic solvents due to methoxy groups; enhanced bioavailability compared to resveratrol
3-Chloro-3'-methoxystilbene -Cl (3), -OCH₃ (3') C₁₅H₁₃ClO 244.72 Increased lipophilicity from -OCH₃; potential for enhanced membrane permeability
Pterostilbene (CAS 537-42-8) -OCH₃ (3,5) C₁₆H₁₆O₂ 240.29 High metabolic stability; known for anticancer and neuroprotective effects

Notes:

  • This compound ’s hydroxyl group may facilitate hydrogen bonding, improving solubility in polar solvents compared to fully methoxylated analogs. However, the chlorine atom introduces steric and electronic effects that could influence receptor binding .

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